3-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid
Description
3-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid is a boronic acid derivative with a carbamoyl substituent at the 3-position of the phenyl ring, featuring cyclohexyl and ethyl groups attached to the carbamoyl nitrogen.
Key properties inferred from structurally similar compounds (e.g., CAS 874219-24-6) include:
Properties
Molecular Formula |
C15H22BNO3 |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
[3-[cyclohexyl(ethyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H22BNO3/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(11-12)16(19)20/h6-8,11,14,19-20H,2-5,9-10H2,1H3 |
InChI Key |
DLSRDPGEALHICK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(CC)C2CCCCC2)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid typically follows a multi-step route:
Step 1: Formation of the substituted phenyl ring with carbamoyl group
The cyclohexyl(ethyl)carbamoyl substituent is introduced onto the phenyl ring via amide bond formation. This is generally achieved by reacting an appropriate substituted aniline or phenylamine derivative with cyclohexyl(ethyl)carbamoyl chloride or an equivalent activated carbamoyl reagent. Coupling reagents such as carbodiimides (e.g., EDAC) may be used to facilitate amide bond formation under mild conditions.Step 2: Introduction of the boronic acid group
The boronic acid group is commonly installed on the aromatic ring via metalation followed by boronation. Two main approaches are widely documented for phenylboronic acid derivatives and adapted here:Grignard Reaction Route:
The aromatic precursor bearing the carbamoyl substituent is converted to the corresponding arylmagnesium bromide (phenylmagnesium bromide intermediate). This intermediate is then reacted with trimethyl borate to form the boronate ester, which upon hydrolysis yields the boronic acid group on the phenyl ring.Lithium-Halogen Exchange Route:
Alternatively, the aryl bromide or iodide derivative of the carbamoyl-substituted phenyl compound can be treated with an organolithium reagent (e.g., n-butyllithium) to generate the aryllithium species, which is subsequently reacted with a borate ester to afford the boronic acid after hydrolysis.
Step 3: Purification and characterization
The final product is purified by recrystallization or chromatography and characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.
Detailed Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Grignard Reaction with Trimethyl Borate | Formation of arylmagnesium bromide from aryl bromide precursor, reaction with trimethyl borate, hydrolysis to boronic acid | High yield, well-established, scalable | Sensitive to moisture, requires strict anhydrous conditions |
| Lithium-Halogen Exchange with Borate Ester | Treatment of aryl halide with n-butyllithium to form aryllithium intermediate, reaction with borate ester, hydrolysis | Useful for substrates sensitive to Grignard conditions | Lower yields, requires low temperature control |
| Direct Borylation via Catalytic C–H Activation (Emerging) | Transition metal-catalyzed direct borylation of aromatic C–H bonds | Atom-economical, fewer steps | Requires expensive catalysts, substrate scope limited |
Research Findings and Optimization
The amide bond formation step is often optimized by using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to improve yields and minimize side reactions. Protecting groups may be employed if other reactive sites are present on the molecule during synthesis.
Boronic acid formation via the Grignard route is favored for its robustness and reproducibility. Reaction conditions typically involve preparing the Grignard reagent in dry ether solvents at low temperatures, followed by addition of trimethyl borate at 0°C to room temperature. Hydrolysis with aqueous acid liberates the boronic acid.
Alternative lithium-halogen exchange methods are used when the substrate is incompatible with Grignard reagents or when regioselectivity is critical.
Industrial scale synthesis may utilize continuous flow reactors to enhance reaction control, safety, and yield, especially for sensitive intermediates.
Example Synthetic Scheme (Simplified)
- Starting material: 3-bromoaniline derivative
- Carbamoylation: React with cyclohexyl(ethyl)carbamoyl chloride in the presence of a base (e.g., triethylamine) to form 3-bromo-(cyclohexyl(ethyl)carbamoyl)aniline
- Metalation: Treat with magnesium turnings to form the Grignard reagent
- Boronation: Add trimethyl borate to form boronate ester intermediate
- Hydrolysis: Acidic workup to yield this compound
- Purification: Recrystallization or chromatography
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Carbamoylation | Cyclohexyl(ethyl)carbamoyl chloride, Et3N | 0–25°C | 2–4 h | Anhydrous conditions recommended |
| Grignard Formation | Mg, dry ether, 0–25°C | 1–2 h | Initiation may require iodine or dibromoethane | |
| Boronation | Trimethyl borate, 0–25°C | 1–3 h | Slow addition improves yield | |
| Hydrolysis | Dilute HCl or aqueous acid | Room temp | 1–2 h | Complete hydrolysis to boronic acid |
| Purification | Recrystallization from suitable solvent | — | — | Solvent choice affects purity |
Chemical Reactions Analysis
Types of Reactions: BORONIC ACID, B-[3-[(CYCLOHEXYLETHYLAMINO)CARBONYL]PHENYL]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane or boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
Applications in Organic Synthesis
3-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, which is crucial for constructing complex organic molecules.
Key Applications:
- Cross-Coupling Reactions: Used to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds: Enables the introduction of various functional groups onto aromatic rings, enhancing the diversity of synthesized compounds.
Biological Applications
The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. Research indicates its potential to inhibit serine proteases by forming reversible covalent bonds with active site residues. This mechanism is vital for drug development targeting pathways involved in inflammation and cancer progression.
Case Study: Inhibition of Serine Proteases
- Studies have shown that this compound effectively binds to specific molecular targets, particularly enzymes involved in various metabolic pathways. Its ability to form stable complexes makes it a candidate for further exploration in drug design.
Mechanism of Action
The mechanism of action of BORONIC ACID, B-[3-[(CYCLOHEXYLETHYLAMINO)CARBONYL]PHENYL]- involves its ability to form reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, forming a stable complex that prevents the enzyme from functioning. This interaction is crucial for its applications in medicine and biology .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogs differ in substituent positions, carbamoyl groups, or fluorine incorporation. Key comparisons include:
Table 1: Structural and Functional Comparison
Reactivity and Catalytic Activity
- Carbamoyl vs. Carboxy Groups : Unlike 2-carboxyphenylboronic acids (2-CPBA), which exhibit catalytic activity in glucose-to-HMF conversion due to ortho-carboxylic acid coordination, carbamoyl-substituted analogs (e.g., the target compound) lack this reactivity. The absence of an acidic proton and intramolecular coordination reduces catalytic utility in such reactions .
- Fluorinated derivatives (e.g., CAS 874289-11-9) may exhibit enhanced Lewis acidity due to electron-withdrawing effects .
Biological Activity
3-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
The primary biological activity of this compound is associated with its role as an enzyme inhibitor . Compounds in the boronic acid class often interact with enzymes through reversible covalent bonding, particularly with serine proteases and other nucleophilic residues. This interaction can inhibit enzymatic activity, which is crucial for various biological processes.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibition of certain enzymes. For instance, in a study measuring cyclic adenosine monophosphate (cAMP) levels in human RXFP1 transfected HEK293 cells, the compound demonstrated an EC50 value of 1.88 μM with a maximum response of 92% compared to forskolin (EC50 = 47 nM) .
| Compound | EC50 (μM) | Max Response (%) |
|---|---|---|
| 3 | 1.88 | 92 |
| 4 | 94.0 | 46 |
| 5 | 94.0 | 57 |
This table illustrates the comparative efficacy of various compounds, highlighting the potency of this compound.
Stability and Solubility
Stability studies have shown that after 60 minutes in mouse liver microsomes, this compound retains approximately 70% of its parent form, indicating good metabolic stability . In terms of solubility, it has been reported that the aqueous kinetic solubility is relatively low, which may affect its bioavailability.
Case Studies
- Antifibrotic Activity : In a study exploring antifibrotic agents, compounds similar to this compound were synthesized and tested for their ability to inhibit human hepatic stellate cells activation at concentrations around 10 μM . The results indicated a promising potential for these compounds in treating liver fibrosis .
- Antimicrobial Properties : Another investigation assessed the antimicrobial activity of boronic acid derivatives against various bacterial strains. The study found that certain derivatives exhibited significant antibacterial effects, suggesting that modifications to the boronic acid structure could enhance activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
